Bis(2-hexoxyethyl) butanedioate

Description

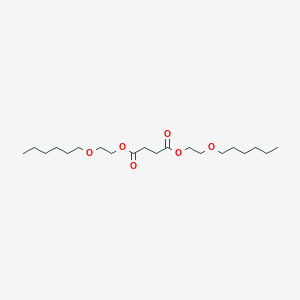

Bis(2-hexoxyethyl) butanedioate is an ester derivative of butanedioic acid (succinic acid) substituted with two 2-hexoxyethyl groups. Its molecular formula is C₁₈H₃₄O₆, with a molecular weight of 346.46 g/mol. The compound is characterized by long alkoxy chains (hexoxyethyl groups), which impart hydrophobic properties and moderate surfactant behavior.

Properties

CAS No. |

10058-20-5 |

|---|---|

Molecular Formula |

C20H38O6 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

bis(2-hexoxyethyl) butanedioate |

InChI |

InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

DSGIOCRYGRVGOW-UHFFFAOYSA-N |

SMILES |

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |

Canonical SMILES |

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |

Other CAS No. |

10058-20-5 |

Synonyms |

Succinic acid bis[2-(hexyloxy)ethyl] ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:

Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.

Transesterification: New esters and alcohols.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.

Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Bis(2-hexoxyethyl) butanedioate, differing primarily in alkyl chain length or branching:

Table 1: Comparative Properties of Butanedioate Esters

Key Observations:

Solubility : Longer alkoxy chains (e.g., hexoxyethyl) reduce water solubility compared to shorter-chain analogs like diethyl butanedioate .

Density : Esters with branched or bulky substituents (e.g., diisobutyl succinate) exhibit lower densities than linear-chain analogs .

Applications: Bis(2-ethylhexyl) phthalate is widely used in PVC plasticization, while diethyl butanedioate is employed in flavoring due to its volatility .

Physicochemical Behavior

- Volatility : Shorter-chain esters (e.g., diethyl butanedioate) exhibit higher volatility, as evidenced by their concentration profiles in distillation processes . This compound’s longer chains likely reduce volatility, making it more suitable for high-temperature applications.

- Thermal Stability : Branched esters like diisobutyl succinate demonstrate stability under moderate conditions, a trait shared by this compound due to its ester backbone .

Industrial and Research Relevance

- Plasticizers : Bis(2-ethylhexyl) phthalate dominates PVC applications, but this compound’s larger size may offer reduced migration rates in polymer matrices .

- Surfactants : The butoxyethoxy groups in analogs like Bis(2-(2-butoxyethoxy)ethyl) adipate enhance emulsification, a property shared by this compound .

- Environmental Impact : Longer-chain esters generally exhibit slower biodegradation, raising concerns about environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.